molecular formula C16H13ClN2O3 B5828680 (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B5828680
M. Wt: 316.74 g/mol
InChI Key: HLBKJMRUYJLKSK-WEVVVXLNSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a prop-2-enamide group attached to a 4-chloro-3-nitrophenyl ring and a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline.

    Acylation: The 4-chloro-3-nitroaniline is then acylated with 4-methylbenzoyl chloride to form the corresponding amide.

    Condensation: The final step involves the condensation of the amide with acrylonitrile under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products:

    Reduction: 3-(4-chloro-3-aminophenyl)-N-(4-methylphenyl)prop-2-enamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Corresponding carboxylic acids or aldehydes

Scientific Research Applications

(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.

    Pathways Involved: It may modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(4-methylphenyl)prop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    (2E)-3-(4-chloro-3-nitrophenyl)-N-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring, which may affect its interaction with molecular targets.

Uniqueness:

  • The presence of both the nitro and chloro groups in (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide provides unique reactivity patterns and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-11-2-6-13(7-3-11)18-16(20)9-5-12-4-8-14(17)15(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKJMRUYJLKSK-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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